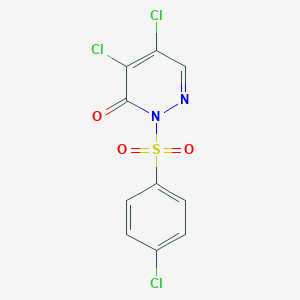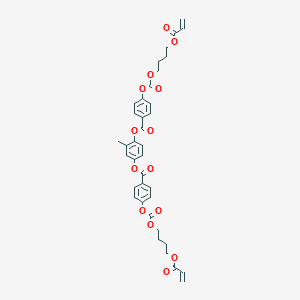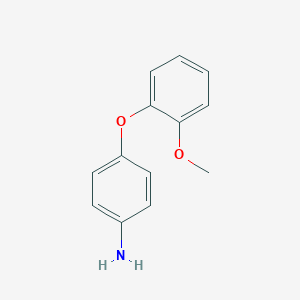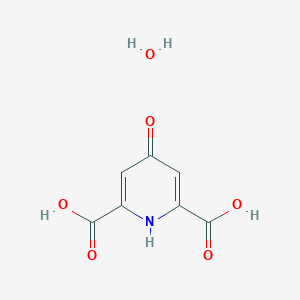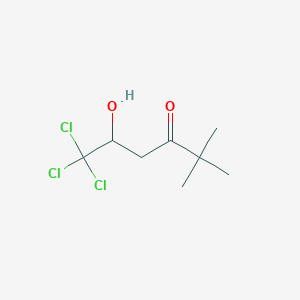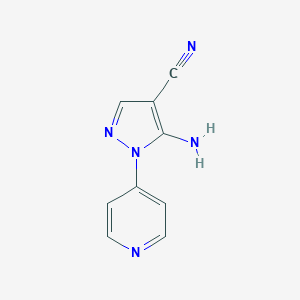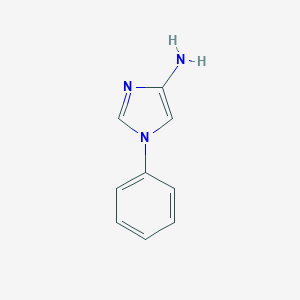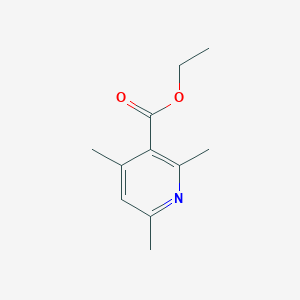
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism Of Action
The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide promotes the acetylation of histone proteins, which leads to the activation of gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide are mainly related to its inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can modulate the expression of genes involved in immune response and inflammation. The physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide have been studied in animal models, and it has been shown to have neuroprotective effects and can improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. This makes it a valuable tool for studying the role of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes in various biological processes. However, one of the limitations of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors such as 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is their non-specificity. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can affect the expression of many genes, and it can be challenging to determine the specific genes that are affected by the inhibitor.
Future Directions
There are several future directions for the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide. One potential direction is to study the combination of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors with other anticancer agents to improve their efficacy. Another direction is to study the effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors on the immune system and their potential use in immunotherapy. In addition, further research is needed to determine the specific genes that are affected by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors and their role in various biological processes. Overall, the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide and other 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good to excellent yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
113767-29-6 |
|---|---|
Product Name |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
Molecular Formula |
C10H8Cl2N2OS |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-3-9(15)14-10-13-7-2-1-6(12)5-8(7)16-10/h1-2,5H,3-4H2,(H,13,14,15) |
InChI Key |
GGPLIRKZIRYPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



